molecular formula C16H11NO3 B8406016 4,5-Diphenylisoxazole-3-carboxylic acid

4,5-Diphenylisoxazole-3-carboxylic acid

Numéro de catalogue: B8406016
Poids moléculaire: 265.26 g/mol
Clé InChI: WRIDONKDXGWJHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5-Diphenylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4,5-Diphenylisoxazole-3-carboxylic acid has been identified as a promising scaffold for the development of inhibitors targeting specific biological pathways. Notably, it has shown potential in the following areas:

  • Tuberculosis Treatment : Research indicates that derivatives of isoxazole compounds, including this compound, exhibit inhibitory activity against Mycobacterium tuberculosis phosphatases. In a study, a compound derived from this scaffold demonstrated significant efficacy in reducing bacterial burden in animal models of tuberculosis, highlighting its potential as a therapeutic agent against multidrug-resistant strains .
  • Cancer Therapeutics : Isoxazole derivatives have been investigated for their anti-cancer properties. Specifically, compounds related to this compound have been shown to inhibit the proliferation of various cancer cell lines. For example, isoxazole-amide derivatives demonstrated cytotoxic activity against breast and cervical cancer cells . The structural modifications on the isoxazole ring can enhance selectivity and potency against cancer targets.

The biological activity of this compound extends beyond its role as an inhibitor. It has been associated with several pharmacological effects:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown selectivity against human phosphatases while maintaining activity against bacterial phosphatases . This selectivity is crucial for developing drugs that minimize side effects on human enzymes.
  • Neuroprotective Effects : Preliminary studies suggest that isoxazole derivatives may possess neuroprotective properties. Their ability to cross the blood-brain barrier opens avenues for treating neurological disorders .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various chemical transformations:

  • Synthesis from Dicyano-Cyclopropanes : An efficient synthetic route involves the reaction of substituted dicyano-cyclopropanes with hydroxylamine to produce 4,5-dihydroisoxazole derivatives . This method allows for the introduction of different substituents that can enhance biological activity.
  • Modification for Enhanced Activity : Structural modifications such as introducing electron-withdrawing groups have been shown to significantly increase the potency of these compounds against specific targets . For instance, adding a nitro group at specific positions on the phenyl ring improved inhibitory activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Study Focus Findings Reference
Tuberculosis InhibitionDemonstrated significant reduction in bacterial burden in infected animal models
Anti-Cancer ActivityInhibitory effects on breast and cervical cancer cell lines
Enzyme SelectivityEnhanced selectivity for bacterial over human phosphatases
Neuroprotective PotentialSuggested ability to modulate neurotransmitter systems

Propriétés

Formule moléculaire

C16H11NO3

Poids moléculaire

265.26 g/mol

Nom IUPAC

4,5-diphenyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-16(19)14-13(11-7-3-1-4-8-11)15(20-17-14)12-9-5-2-6-10-12/h1-10H,(H,18,19)

Clé InChI

WRIDONKDXGWJHG-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=C(ON=C2C(=O)O)C3=CC=CC=C3

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a thick suspension of methyl 4,5-diphenylisoxazole-3-carboxylate (306 mg, 1.09 mmol) in MeOH (8 mL), THF (2 mL) and water (2 mL) at rt was added LiOH, hydrate (46.0 mg, 1.09 mmol) and the reaction mixture was allowed to stir at rt for 1 hr. During this time, the reaction became homogeneous. The MeOH and THF were removed in vacuo and the remaining aqueous mixture was acidified to pH ˜1 with 1N HCl. The mixture was then extracted with EtOAc (30 mL). The organic layer was washed with brine (20 mL), dried (MgSO4) and concentrated to afford 4,5-diphenylisoxazole-3-carboxylic acid (290 mg, 1.09 mmol, 100% yield) as a yellow solid. HPLC retention time=1.72 minutes (YMC Combi 4.6×30 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.1 TFA a 2 minute gradient.
Name
methyl 4,5-diphenylisoxazole-3-carboxylate
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
46 mg
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.